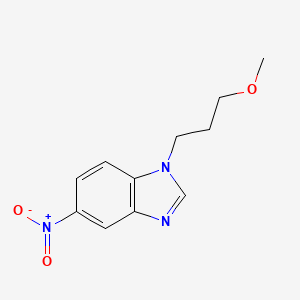

1-(3-methoxypropyl)-5-nitro-1H-benzimidazole

Description

Properties

IUPAC Name |

1-(3-methoxypropyl)-5-nitrobenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3/c1-17-6-2-5-13-8-12-10-7-9(14(15)16)3-4-11(10)13/h3-4,7-8H,2,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOPXVYHFPDRYJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1C=NC2=C1C=CC(=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701257190 | |

| Record name | 1-(3-Methoxypropyl)-5-nitro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701257190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

634174-14-4 | |

| Record name | 1-(3-Methoxypropyl)-5-nitro-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=634174-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Methoxypropyl)-5-nitro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701257190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar and Structural Modification Studies of 1 3 Methoxypropyl 5 Nitro 1h Benzimidazole Derivatives

General Principles of SAR in Benzimidazole (B57391) Derivatives

The biological activity of benzimidazole derivatives is intricately linked to the nature and position of substituents on the core structure. scholarsresearchlibrary.comnih.gov SAR studies have consistently shown that modifications at the N-1, C-2, C-5, and C-6 positions are particularly influential in determining the pharmacological outcome. scholarsresearchlibrary.comnih.gov The physicochemical properties of these substituents, such as their electronic effects (electron-donating or electron-withdrawing), steric bulk, and lipophilicity, play a crucial role in modulating the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its affinity for specific biological targets. rsc.org

The benzimidazole nucleus itself, being a privileged structure, can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, with biological macromolecules. rsc.org The substituents further fine-tune these interactions, leading to a diverse range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer effects. nih.govchemrxiv.org For instance, the introduction of different groups can orient the molecule within a receptor's binding pocket, enhancing potency and selectivity.

Impact of the 1-Substituent (3-methoxypropyl) on Biological Activity and Target Interactions

The length and nature of the N-1 alkyl chain can have a pronounced effect on various pharmacological activities. For example, in a series of 2-phenyl-1H-benzimidazole derivatives, the anticancer effects were observed to increase linearly with the length of the N-1 alkyl chain from one to seven carbons. nih.gov This suggests that the hydrophobic interactions of the alkyl chain with the target protein contribute significantly to the binding affinity.

Influence of the 5-Nitro Group on Pharmacological Profiles

The 5-nitro group is a powerful electron-withdrawing substituent that dramatically alters the electronic properties of the benzimidazole ring. This electronic modification can have a profound impact on the compound's pharmacological profile. The presence of a nitro group at the C-5 (or C-6) position is a common feature in many biologically active benzimidazole derivatives. princeton.edu

Benzimidazole derivatives bearing a 5-nitro group have been reported to exhibit a wide range of pharmacological activities, including:

Antihypertensive and Vasorelaxant Activity: Certain 5-nitrobenzimidazole (B188599) derivatives have shown potent vasorelaxant properties. acs.org

Antimicrobial and Antiprotozoal Activity: The nitro group is a key pharmacophore in several antimicrobial and antiprotozoal drugs, and its inclusion in the benzimidazole scaffold can confer potent activity against various pathogens. chemrxiv.org

Anticancer Activity: The presence of a 5-nitro group has been associated with the anticancer activity of some benzimidazole derivatives. princeton.edu

The following table summarizes the biological activities associated with some 5-nitrobenzimidazole derivatives found in the literature:

| Compound Class | Biological Activity | Reference |

| 5-Nitrobenzimidazoles | Vasorelaxant | acs.org |

| 5-Nitrobenzimidazoles | Antihypertensive | scripps.edu |

| 6-Nitro-1H-benzimidazoles | Antimicrobial, Anticancer | princeton.edu |

| 5-Nitro-1H-benzimidazoles | Anthelmintic, Antioxidant | openaccessjournals.com |

It is important to note that the presence of a nitro group can sometimes be associated with toxicity, which is a critical consideration in drug design. svedbergopen.com

Rational Design of Analogues with Enhanced Biological Potential

The rational design of analogues of 1-(3-methoxypropyl)-5-nitro-1H-benzimidazole would involve strategic modifications to optimize its interaction with a specific biological target, thereby enhancing its therapeutic potential.

Strategic Modifications for Ligand-Receptor Binding Optimization

Structure-based drug design is a powerful tool for optimizing the binding of a ligand to its receptor. scholarsresearchlibrary.com By understanding the three-dimensional structure of the target protein, modifications can be made to the ligand to improve its fit and binding affinity. For benzimidazole derivatives, key areas for modification include the N-1 and C-5 positions.

Modifications at the N-1 Position: The 3-methoxypropyl chain could be altered in several ways to probe for optimal interactions. This could involve:

Varying the chain length: Exploring shorter or longer alkyl chains to determine the ideal length for hydrophobic interactions.

Introducing branching: Adding methyl or other small alkyl groups to the chain to explore steric effects.

Modifying the terminal group: Replacing the methoxy (B1213986) group with other functionalities, such as a hydroxyl group (to act as a hydrogen bond donor) or a fluorine atom (to alter electronic properties and metabolic stability).

Modifications at the C-5 Position: The 5-nitro group's primary role is often as an electron-withdrawing group. Strategic modifications could involve:

Exploring other electron-withdrawing groups: Replacing the nitro group with other substituents like cyano (-CN) or sulfonyl (-SO2R) groups to modulate the electronic properties.

Introducing hydrogen bond donors/acceptors: Incorporating groups that can form specific hydrogen bonds with the target receptor.

The following table provides examples of how substitutions at different positions of the benzimidazole ring have been used to enhance biological activity:

| Position of Substitution | Substituent Type | Desired Effect | Reference |

| N-1 | Alkyl chains of varying length | Modulate anticancer activity | nih.gov |

| C-5 | Cyano group | Increased antiproliferative activity | nih.gov |

| C-5 | Amidine moieties | Improved biological activity through electrostatic interactions | acs.org |

| C-2, C-5 | Phenyl substituents on a triazole ring | Enhanced antibacterial activity | researchgate.net |

Bioisosteric Replacements and Their Pharmacological Implications

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a widely used strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties, or to reduce toxicity. ctppc.org

Bioisosteres for the 5-Nitro Group: The nitro group, while often contributing to activity, can be a liability due to potential toxicity. cambridgemedchemconsulting.com Common bioisosteric replacements for the nitro group include:

Cyano group (-CN): This group is also strongly electron-withdrawing and can mimic the electronic effects of the nitro group.

Sulfonamide group (-SO2NHR): This group is a versatile hydrogen bond donor and acceptor with electron-withdrawing properties.

Trifluoromethyl group (-CF3): This group is a strong electron-withdrawing group and is metabolically stable. acs.org

The choice of bioisostere would depend on the specific interactions of the nitro group with the target and the desired pharmacological profile.

Bioisosteres for the 3-methoxypropyl Group: Finding a single bioisostere for a flexible chain like 3-methoxypropyl is more complex. Bioisosteric replacement would likely involve considering the individual components: the propyl chain and the methoxy group.

For the methoxy group: To improve metabolic stability, the methoxy group could be replaced with a trifluoromethoxy group (-OCF3) or a difluoromethoxy group (-OCHF2). researchgate.net A methylthio group (-SCH3) could also be considered.

For the alkyl chain: The propyl chain could be replaced with a cyclopropylmethyl group to introduce conformational rigidity. Alternatively, incorporating heteroatoms like oxygen or nitrogen into the chain could alter its polarity and hydrogen bonding potential.

The following table presents some common bioisosteric replacements for functional groups relevant to this compound:

| Original Group | Bioisosteric Replacement(s) | Potential Pharmacological Implication | Reference |

| Nitro (-NO2) | Cyano (-CN), Sulfonyl (-SO2R), Trifluoromethyl (-CF3) | Reduced toxicity, altered electronic properties | nih.govnih.govacs.org |

| Methoxy (-OCH3) | Trifluoromethoxy (-OCF3), Methylthio (-SCH3), Difluoromethyl (-OCHF2) | Increased metabolic stability | researchgate.net |

| Alkyl Chain | Cycloalkyl, Heteroatom-containing chain | Altered conformation and polarity | cambridgemedchemconsulting.com |

Computational Chemistry and in Silico Investigations of 1 3 Methoxypropyl 5 Nitro 1h Benzimidazole

Molecular Docking Studies for Protein-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. plantarchives.org This method is frequently employed to understand how a small molecule, or ligand, might interact with a protein target. For compounds in the 5-nitrobenzimidazole (B188599) class, docking studies have been instrumental in elucidating their potential mechanisms of action by modeling interactions with various protein receptors known to be involved in disease pathways. scholarsresearchlibrary.comnih.gov These studies help predict the binding affinity and mode of interaction, guiding the design of more potent and selective derivatives. rsc.org

In molecular docking simulations, identifying the specific amino acid residues within a protein's binding pocket that interact with the ligand is crucial. For benzimidazole (B57391) derivatives, these interactions often involve a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. ukm.my For instance, studies on similar 5-nitrobenzimidazole compounds targeting enzymes like vascular endothelial growth factor receptor 2 (VEGFR-2) or dihydrofolate reductase have identified key interactions that stabilize the ligand-protein complex. nih.govnih.gov The nitrogen atoms in the benzimidazole ring can act as hydrogen bond acceptors, while the aromatic rings often participate in hydrophobic interactions with nonpolar residues in the binding site. ukm.my While specific studies on 1-(3-methoxypropyl)-5-nitro-1H-benzimidazole are not detailed in available literature, analysis of related structures suggests that the nitro group and the methoxypropyl side chain would significantly influence its binding orientation and interactions.

Table 1: Common Interacting Residues for Benzimidazole Scaffolds in Various Protein Targets

| Protein Target | Key Interacting Residues (Examples) | Type of Interaction |

|---|---|---|

| VEGFR-2 | Cys919, Asp1046 | Hydrogen Bonding |

| c-Met Kinase | Tyr1230, Met1211 | Hydrogen Bonding, Hydrophobic |

| Angiotensin II Receptor | Arg167, Trp84 | Ionic, Hydrophobic |

| Dihydrofolate Reductase | Ile7, Phe34 | Hydrogen Bonding, Hydrophobic |

Note: This table represents typical interactions for the broader benzimidazole class and is for illustrative purposes.

The conformation of both the ligand and the target protein can change upon binding. Analyzing these conformational changes is a key aspect of docking studies. The goal is to find the lowest energy conformation for the ligand-protein complex, which is presumed to be the most stable and representative binding mode. For the benzimidazole scaffold, its relatively rigid bicyclic structure provides a stable anchor, while substituents, such as the 3-methoxypropyl group on this compound, have rotational freedom. This flexibility allows the side chain to adopt various conformations to best fit the topology of the protein's binding pocket, potentially enhancing binding affinity and selectivity. The docking score, typically expressed in kcal/mol, quantifies this binding affinity, with more negative values indicating a more stable interaction. scholarsresearchlibrary.com

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. researchgate.net These methods provide detailed information about electron distribution, molecular orbitals, and reactivity, which are fundamental to understanding a molecule's chemical behavior and its interactions with biological targets. researchgate.netresearchgate.net For novel benzimidazole derivatives, DFT calculations can help rationalize their structural stability and electronic characteristics.

DFT calculations can determine various electronic properties that describe a molecule's reactivity. These include the distribution of electron density, the molecular electrostatic potential (MEP), and Mulliken atomic charges. The MEP map, for example, visualizes the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the nitro group would create a significant electron-deficient region, making it a potential site for interactions with electron-rich residues in a protein. Conversely, the oxygen of the methoxy (B1213986) group and the nitrogen atoms of the imidazole (B134444) ring would be electron-rich centers. These descriptors help in understanding how the molecule will orient itself within a binding pocket to maximize favorable electrostatic interactions.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. In the context of this compound, the electron-withdrawing nitro group would be expected to lower the energy of the LUMO, potentially making the molecule more susceptible to nucleophilic attack and influencing its biological activity. researchgate.net

In Silico ADMET Predictions and Pharmacokinetic Profiling

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions offer a rapid and cost-effective way to assess these properties. nih.govmdpi.com These computational models predict how a molecule will behave in the body, helping to identify potential liabilities early in the drug discovery process. researchgate.net For benzimidazole derivatives, ADMET profiling is a standard step to ensure they possess drug-like properties. plantarchives.orgrsc.org

The predictions are often based on established guidelines such as Lipinski's Rule of Five, which helps evaluate the potential for oral bioavailability. covenantuniversity.edu.ng Key parameters assessed include molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and polar surface area (PSA). Furthermore, models can predict properties like gastrointestinal absorption, blood-brain barrier penetration, and potential interactions with metabolic enzymes. orientjchem.org While specific experimental data for this compound is not available, a theoretical profile can be generated to guide its development.

Table 2: Illustrative In Silico ADMET Profile for a Benzimidazole Derivative

| Property | Predicted Value | Optimal Range | Assessment |

|---|---|---|---|

| Molecular Weight | < 500 g/mol | < 500 | Favorable |

| LogP (Lipophilicity) | 2.0 - 3.0 | < 5.0 | Favorable |

| Hydrogen Bond Donors | 0 | ≤ 5 | Favorable |

| Hydrogen Bond Acceptors | 5 | ≤ 10 | Favorable |

| Polar Surface Area (PSA) | ~80 Ų | < 140 Ų | Favorable |

| GI Absorption | High | High | Favorable |

| BBB Permeant | No | No (for peripheral targets) | Favorable |

Note: The values in this table are hypothetical and serve to illustrate the parameters typically evaluated for novel drug candidates.

Prediction of Absorption and Distribution Characteristics

In silico tools are routinely used to predict the absorption and distribution profiles of potential drug candidates. These predictions are based on the molecular structure of the compound and include parameters such as lipophilicity (log P), aqueous solubility, plasma protein binding, and blood-brain barrier permeability. For the broader class of benzimidazole derivatives, studies have shown a wide range of predicted absorption and distribution characteristics, which are highly dependent on the specific substitutions on the benzimidazole core. However, without specific studies on this compound, it is not possible to provide a data table of its predicted characteristics.

Metabolic Site Prediction (In Silico)

Predicting the metabolic fate of a compound is crucial for understanding its potential efficacy and toxicity. In silico metabolic site prediction tools identify the most likely atoms or functional groups on a molecule that are susceptible to modification by metabolic enzymes, primarily the cytochrome P450 family. These predictions can help in designing molecules with improved metabolic stability. For benzimidazole derivatives, metabolic transformations often involve hydroxylation of the aromatic rings or N-dealkylation. However, a specific metabolic site prediction for this compound has not been reported in the literature.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. Once a pharmacophore model is developed, it can be used to screen large databases of chemical compounds (virtual screening) to identify other molecules that fit the model and are therefore likely to have similar biological activity. While pharmacophore models have been developed for various targets using benzimidazole-based ligands, no such models have been specifically derived from or used to screen for compounds with the this compound scaffold.

In Vitro Pharmacological Characterization of 1 3 Methoxypropyl 5 Nitro 1h Benzimidazole Derivatives

Evaluation of Antimicrobial Activities (In Vitro)

The benzimidazole (B57391) ring system, particularly when substituted with a nitro group at the 5-position, is a cornerstone for the development of potent antimicrobial agents. nih.gov Derivatives of 1-(3-methoxypropyl)-5-nitro-1H-benzimidazole have been investigated for their ability to inhibit the growth of a wide range of microorganisms, including bacteria, fungi, protozoa, and helminths.

Antibacterial Spectrum and Efficacy (In Vitro)

Derivatives of 5-nitro-1H-benzimidazole have demonstrated notable in vitro activity against both Gram-positive and Gram-negative bacteria. nih.gov Studies have shown that these compounds can be effective against clinically relevant strains, including those resistant to conventional antibiotics.

Research into a series of N-substituted 6-nitro-1H-benzimidazole derivatives identified several compounds with potent antibacterial effects. nih.govrsc.org For instance, certain derivatives exhibited significant activity against Escherichia coli, Streptococcus faecalis, methicillin-susceptible Staphylococcus aureus (MSSA), and methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values ranging from 2 to 16 μg/mL. nih.govrsc.org This level of potency is comparable to the antibiotic ciprofloxacin. nih.govrsc.org Other studies on 5-nitro-2-aryl substituted-1H-benzimidazole libraries confirmed their activity against Gram-positive bacteria like Vancomycin-resistant Enterococcus, Staphylococcus aureus, Micrococcus, and Bacillus subtilis, as well as Gram-negative bacteria such as Shigella dysentery and Escherichia coli. nih.gov Another study highlighted a derivative with a trifluoromethyl-substituent at the C-2 position, which showed significant activity against MRSA strains with MIC values of 12.5-25 μg/mL and against Enterococcus strains with MIC values of 50-100 μg/mL. researchgate.net

Antifungal Spectrum and Efficacy (In Vitro)

The antifungal potential of 5-nitro-1H-benzimidazole derivatives has also been well-documented. nih.govresearchgate.net These compounds have been tested against a variety of pathogenic fungi, demonstrating a broad spectrum of activity. Bioassays have shown that these compounds are active against Candida albicans, Aspergillus niger, and Penicillium species. nih.gov

In one study, a specific N-substituted 6-nitro-1H-benzimidazole derivative, compound 4k, displayed potent activity against Candida albicans and Aspergillus niger, with MIC values ranging from 8 to 16 μg/mL. nih.govrsc.org This efficacy is notable when compared to the standard antifungal drug fluconazole. nih.govrsc.org Another investigation into 2,5-disubstituted benzimidazoles found that several derivatives exhibited good antifungal activity, with the lowest MIC recorded at 4 μg/mL. nih.gov

Antiprotozoal and Anthelmintic Efficacy (In Vitro)

The benzimidazole scaffold is renowned for its anthelmintic properties, forming the basis of widely used drugs. Derivatives containing the 5-nitro group have been evaluated in vitro against various protozoa and helminths.

Studies have demonstrated the efficacy of 5-nitro-1H-benzimidazole derivatives against the protozoa Giardia lamblia and Entamoeba histolytica, with some compounds showing greater activity than the standard drug metronidazole. The anthelmintic activity has been confirmed against helminths such as Trichinella spiralis. researchgate.net For example, certain 1H-benzimidazol-2-yl hydrazones exhibited excellent in vitro activity against isolated T. spiralis muscle larvae. researchgate.net Similarly, other derivatives showed higher activity against T. spiralis in vitro compared to albendazole. One study on 2-substituted 5-nitro benzimidazoles found that a 100 mg/ml concentration was highly effective in paralyzing and causing the death of earthworms, used as a model for anthelmintic activity. orientjchem.orgresearchgate.net Another investigation found that a benzimidazole derivative, BZ12, had an IC50 of 8.1 µM against the adult stage of Trichuris muris and also showed activity against Heligmosomoides polygyrus. nih.gov

Assessment of Anticancer Activities (In Vitro)

The anticancer potential of benzimidazole derivatives, including those with a 5-nitro substitution, is an area of intense research. researchgate.netopenmedicinalchemistryjournal.com These compounds have been shown to exert cytotoxic effects on a wide array of human cancer cell lines through various proposed mechanisms of action.

In Vitro Cytotoxicity Against Cancer Cell Lines

Numerous studies have reported the dose-dependent cytotoxic effects of 5-nitro-1H-benzimidazole derivatives against human cancer cell lines. A study on a specific benzimidazole derivative, se-182, demonstrated potent cytotoxic activity against A549 (lung carcinoma) and HepG2 (liver carcinoma) cells, with IC50 values of 15.80 µM and 15.58 µM, respectively. Another series of N-substituted 6-nitro-1H-benzimidazole derivatives also showed strong anticancer activity against five tested cell lines, with IC50 values ranging between 1.84 and 10.28 μg/mL, comparable to the standard chemotherapeutic agent paclitaxel. nih.govrsc.org

Furthermore, research on 2-aryl-5(6)-nitro-1H-benzimidazole derivatives identified a compound, [2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole], as highly active against the A549 cell line with an IC50 of 28 nM. researchgate.net Other studies have shown that benzimidazole-triazole hybrids can have remarkable activity, with one compound showing IC50 values of 0.63 μM against A549, 0.99 μM against NCI-H460, and 1.3 μM against MCF-7 cell lines. nih.gov

Proposed Cellular and Molecular Mechanisms (e.g., Enzyme Inhibition, DNA Interaction)

The anticancer effects of 5-nitro-1H-benzimidazole derivatives are attributed to several cellular and molecular mechanisms. Their structural similarity to purine nucleosides allows them to interact with various biological targets. frontiersin.org

Enzyme Inhibition: A primary mechanism is the inhibition of key enzymes involved in cancer cell proliferation and survival.

Kinase Inhibition: Certain derivatives act as potent inhibitors of kinases like Epidermal Growth Factor Receptor (EGFR) and BRAFV600E, which are crucial in signaling pathways that regulate cell growth and differentiation. nih.gov

Topoisomerase Inhibition: Some benzimidazoles function as topoisomerase I poisons, interfering with DNA replication and repair. frontiersin.org

Thymidylate Synthase (TS) Inhibition: Benzimidazole derivatives bearing 1,3,4-oxadiazole moieties have been identified as potent inhibitors of thymidylate synthase, an enzyme critical for DNA synthesis. rsc.org Certain compounds showed significant inhibition of the TS enzyme with IC50 values of 1.01 and 1.19 μM. rsc.org

Dihydrofolate Reductase (DHFR) Inhibition: Molecular docking studies have predicted that the dihydrofolate reductase protein is a likely target for some benzimidazole derivatives, contributing to both their antimicrobial and anticancer activities. rsc.orgfrontiersin.org

Poly (ADP-ribose) Polymerase (PARP) Inhibition: Inhibition of PARP, an enzyme involved in DNA repair, is another identified mechanism of action for some benzimidazole compounds. researchgate.netfrontiersin.org

DNA Interaction: Direct interaction with DNA is another proposed mechanism. Studies using electrochemical methods have shown that nitro-benzimidazole derivatives can bind to double-stranded (dsDNA) and single-stranded (ssDNA) DNA. nih.gov This interaction is often electrostatic, leading to the formation of DNA-nitro compound complexes that can disrupt DNA processes. nih.gov Molecular docking studies also suggest that these compounds can bind in the grooves of the DNA helix. rsc.org

Induction of Apoptosis: Many benzimidazole derivatives exert their cytotoxic effects by inducing apoptosis (programmed cell death) in cancer cells. nih.gov This is often accompanied by cell cycle arrest at different phases (e.g., G1, S, or G2/M), preventing the cancer cells from dividing and proliferating. researchgate.netnih.govrsc.org

Investigations into Antiviral Potential (In Vitro)

Benzimidazole derivatives have been extensively studied for their antiviral properties against a range of RNA and DNA viruses. nih.gov The 5-nitro-benzimidazole core is a key structural feature associated with significant antiviral activity. For instance, certain novel 5-nitro-1H-benzimidazole derivatives have shown promising activity against the rotavirus Wa strain. researchgate.net

In other studies, a benzimidazole derivative featuring a nitro-group on the benzene (B151609) ring demonstrated notable antiviral effects, particularly against the Coxsackie B5 virus, a member of the human enterovirus B species. nih.gov Further research on a library of assorted benzimidazole compounds revealed that Coxsackievirus B5 (CVB-5) and Respiratory Syncytial Virus (RSV) were among the most frequently affected viruses. nih.gov Specifically, fourteen compounds showed potent activity against CVB-5 with EC₅₀ values in the range of 9-17 μM, while seven compounds exhibited EC₅₀ values between 5-15 μM against RSV. nih.gov The development of viral resistance to some of these compounds has been observed, such as in the case of the Coxsackie B5 virus after multiple exposures. nih.gov

The mechanism of action for the antiviral effects of many benzimidazole derivatives is still under investigation, though inhibition of viral-specific enzymes like deubiquitinase (DUB) has been proposed as a potential approach. nih.govrsc.org

Table 1: In Vitro Antiviral Activity of Selected Benzimidazole Derivatives

| Virus Strain | Derivative Type | Potency (EC₅₀) | Reference |

|---|---|---|---|

| Coxsackie B5 virus (CVB-5) | Nitro-group containing benzimidazole | Good activity | nih.gov |

| Rotavirus Wa strain | 5-nitro-1H-benzimidazole derivatives | Promising activity | researchgate.net |

| Coxsackie B5 virus (CVB-5) | Assorted benzimidazole derivatives | 9-17 μM | nih.gov |

Anti-inflammatory Mechanism Studies (In Vitro)

Derivatives of the benzimidazole scaffold are recognized for their anti-inflammatory potential, acting through various mechanisms. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) often function by inhibiting cyclooxygenase (COX) enzymes, and benzimidazoles have been investigated as inhibitors of these key inflammatory mediators. nih.govresearchgate.net

In vitro studies have shown that new series of benzimidazole derivatives can effectively inhibit proinflammatory enzymes and the secretion of cytokines. researchgate.net Research on mouse RAW264.7 macrophages demonstrated that these compounds inhibited the lipopolysaccharide-induced secretion of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), both crucial cytokines in the inflammatory response. researchgate.net

Beyond cytokine inhibition, the anti-inflammatory actions of benzimidazole derivatives have been linked to the inhibition of enzymes such as secretory phospholipase A2 (sPLA2) and lipoxygenase (LOX). researchgate.net For example, specific derivatives with trifluoromethyl and methoxy (B1213986) substitutions showed strong inhibition of sPLA2, while a derivative containing a pyridine ring with an amino group was a potent 5-lipoxygenase inhibitor. researchgate.net Another mechanism contributing to anti-inflammatory effects is the stabilization of erythrocyte membranes and the inhibition of protein denaturation. phcogj.com

Table 2: In Vitro Anti-inflammatory Targets of Benzimidazole Derivatives

| Inflammatory Target | Derivative Class | Key Findings | Reference |

|---|---|---|---|

| TNF-α and IL-6 | Benzimidazole derivatives | Inhibition of LPS-induced secretion in RAW264.7 macrophages | researchgate.net |

| Secretory Phospholipase A2 (sPLA2) | Benzimidazoles with trifluoromethyl/methoxy substitutions | Strong inhibition observed | researchgate.net |

| 5-Lipoxygenase (5-LOX) | Benzimidazole with amino-substituted pyridine ring | Potent inhibition | researchgate.net |

Enzyme Inhibition Studies (In Vitro)

Carbonic anhydrases (CAs) are zinc-containing enzymes involved in various physiological processes. researchgate.net Certain isoforms, particularly CA IX and XII, are overexpressed in hypoxic tumors and are considered important targets for anticancer therapies. researchgate.netnih.gov

Nitro-containing benzenesulfonamides have been specifically designed as bioreductive inhibitors targeting these tumor-associated isoforms. researchgate.netdrugbank.com Studies on 2-substituted-5-nitro-benzenesulfonamides revealed they were highly effective inhibitors of CA IX and XII, with inhibition constants (Kᵢ) in the low nanomolar range. researchgate.net These compounds generally showed weaker inhibition of the cytosolic isoform CA II and were ineffective against CA I, indicating a high selectivity for the tumor-associated enzymes. researchgate.net This selectivity is a crucial attribute for developing targeted therapies. Molecular modeling and X-ray crystallography have helped elucidate the structural basis for this isoform discrimination. researchgate.net

Table 3: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by 5-Nitro-benzenesulfonamide Derivatives

| hCA Isoform | Inhibition Constant (Kᵢ) | Selectivity Profile | Reference |

|---|---|---|---|

| hCA I | Ineffective | Highly selective for CA IX/XII over CA I | researchgate.net |

| hCA II | 8.8 - 4975 nM | Moderately inhibited | researchgate.net |

| hCA IX | 5.4 - 653 nM | Strongly inhibited; target isoform | researchgate.net |

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of neurotransmitters and are significant targets in the treatment of neurodegenerative disorders like Parkinson's disease. nih.govmdpi.com The search for new, reversible, and selective MAO-B inhibitors is an active area of drug development. mdpi.comresearchgate.net

Various heterocyclic compounds, including benzimidazole derivatives, have been evaluated for their MAO inhibitory potential. nih.gov Studies on pyridazinobenzylpiperidine derivatives showed that many compounds were more potent inhibitors of MAO-B than MAO-A. mdpi.comresearchgate.net For example, one compound with a 3-chloro substitution (S5) was the most potent MAO-B inhibitor with an IC₅₀ value of 0.203 μM and a selectivity index of 19.04 for MAO-B over MAO-A. mdpi.comresearchgate.net Combining a benzenesulfonamide group with a 1,3-oxazole ring also yielded a selective MAO-B inhibitor with an IC₅₀ value of 3.47 μM against MAO-B, compared to 43.3 μM against MAO-A. mdpi.com

Table 4: Monoamine Oxidase (MAO) Inhibition by Selected Heterocyclic Derivatives

| Compound Class | MAO-A IC₅₀ (μM) | MAO-B IC₅₀ (μM) | Selectivity | Reference |

|---|---|---|---|---|

| Pyridazinobenzylpiperidine (Compound S5) | 3.857 | 0.203 | Selective for MAO-B (SI = 19.04) | mdpi.comresearchgate.net |

| Pyridazinobenzylpiperidine (Compound S15) | 3.691 | >10 | Weak MAO-B inhibition | mdpi.comresearchgate.net |

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea. nih.gov In pathogenic bacteria such as Helicobacter pylori, urease activity is a critical virulence factor, allowing the bacteria to survive in the acidic environment of the stomach. nih.govresearchgate.net Therefore, urease inhibitors are considered important therapeutic agents for treating infections and related conditions like peptic ulcers. researchgate.netdergipark.org.tr

Benzimidazole derivatives have been explored as potential urease inhibitors. For example, regio-selectively alkylated benzimidazole-2-thione derivatives have been screened for their activity against H. pylori urease. nih.gov Kinetic studies revealed different mechanisms of inhibition; one compound acted as a non-competitive inhibitor, decreasing the Vₘₐₓ without affecting the Kₘ, while another was found to be an uncompetitive inhibitor, decreasing both Vₘₐₓ and Kₘ values. nih.gov Other classes of compounds, such as chiral 1,2,4-triazole-3-thiones, have also shown potent urease inhibition, with some derivatives exhibiting IC₅₀ values significantly lower than the standard inhibitor, thiourea. scispace.com

Table 5: Urease Inhibition Profile of Benzimidazole-2-Thione Derivatives

| Compound | Target Enzyme | Inhibition Mechanism | Key Kinetic Finding | Reference |

|---|---|---|---|---|

| Derivative 1 | H. pylori Urease | Non-competitive | Decreased Vₘₐₓ, Kₘ unaffected | nih.gov |

Dipeptidyl peptidase III (DPP III) is a zinc-dependent metallopeptidase that plays a role in various pathophysiological processes by cleaving dipeptides from the N-terminus of bioactive peptides. mdpi.comnih.gov Human DPP III (hDPP III) has been implicated in pain modulation and other processes, making it a potential therapeutic target. mdpi.comnih.gov

Synthetic benzimidazole derivatives, particularly those with amidino substitutions, have been identified as potent inhibitors of hDPP III. mdpi.comresearchgate.net The presence of an amidino group was found to be essential for potent inhibition. researchgate.net Studies on a series of amidino-substituted benzimidazoles showed that substituents at both the C-2 and C-5(6) positions of the benzimidazole core significantly influence inhibitory activity. mdpi.com For instance, a 2,2'-bithiophene or a 4-trifluoromethylphenyl group at the C-2 position enhanced potency. mdpi.com A derivative with a 4-trifluoromethylphenyl group and an imidazolinyl group at C-5(6) demonstrated an IC₅₀ value of 8.18 μM. mdpi.com Another study on cyclobutane derivatives containing diamidino-substituted dibenzimidazoles identified compounds with IC₅₀ values below 5 μM. nih.gov

Table 6: In Vitro Inhibition of Human Dipeptidyl Peptidase III (hDPP III) by Benzimidazole Derivatives

| Derivative Substituents | Concentration | % Inhibition | IC₅₀ (μM) | Reference |

|---|---|---|---|---|

| 4-Trifluoromethylphenyl at C-2; Imidazolinyl at C-5(6) | 30 µM | Nearly complete | 8.18 ± 0.09 | mdpi.com |

| 4-Trifluoromethylphenyl at C-2; Amidino at C-5(6) | 30 µM | Nearly complete | 9.83 ± 0.08 | mdpi.com |

| Phenanthren-9-yl at C-2; Imidazolinyl at C-5(6) | 30 µM | Complete | 11.05 ± 0.34 | mdpi.com |

Biological Target Identification and Validation (In Vitro)

The in vitro pharmacological characterization of this compound and its derivatives has revealed a range of potential biological targets, primarily in the realms of anticancer and antimicrobial chemotherapy. While specific studies on the exact molecule of this compound are limited in publicly accessible literature, research on structurally similar N-substituted 5- and 6-nitrobenzimidazole derivatives provides significant insights into their mechanisms of action and biological targets. These studies collectively suggest that the biological activity of this class of compounds is diverse, targeting various enzymes and cellular processes.

Anticancer Activity and Associated Targets:

Research has consistently demonstrated the cytotoxic potential of nitrobenzimidazole derivatives against various human cancer cell lines. The proposed mechanisms of action often involve the inhibition of key enzymes involved in cancer cell proliferation and survival.

Topoisomerase I Inhibition: Certain benzimidazole-oxadiazole derivatives have been identified as potent inhibitors of Topoisomerase I. One study highlighted two compounds, 5l and 5n , which exhibited superior antiproliferative activity against the HeLa cell line compared to the known agents Hoechst 33342 and doxorubicin, with IC50 values of 0.224 ± 0.011 µM and 0.205 ± 0.010 µM, respectively researchgate.net. The inhibition of Topoisomerase I, an enzyme crucial for DNA replication and transcription, is a validated strategy in cancer therapy.

Poly(ADP-ribose) Polymerase (PARP) Inhibition: A series of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives were evaluated for their anticancer properties, with compound 6 [2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole] showing remarkable activity against the A549 cell line (IC50 of 28 nM) nih.gov. Further investigation revealed that this compound's mechanism of action could be linked to the inhibition of Poly(ADP-ribose) Polymerase (PARP) nih.gov. Another compound from the same study, compound 3 , displayed potent PARP inhibition with an IC50 value of 0.05 µM nih.gov. PARP inhibitors are a class of targeted cancer drugs that are particularly effective in tumors with specific DNA repair defects.

Receptor Tyrosine Kinase Inhibition: Molecular docking studies have predicted that N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives may target vascular endothelial growth factor receptor 2 (VEGFR-2) rsc.org. VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Inhibition of this receptor is a well-established anti-cancer strategy.

Histone Deacetylase (HDAC) Inhibition: The same in silico analysis also suggested histone deacetylase 6 (HDAC6) as a potential target for these nitrobenzimidazole derivatives rsc.org. HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression, and their inhibitors have emerged as a promising class of anticancer agents.

The cytotoxic effects of these derivatives have been quantified in various cancer cell lines, as summarized in the table below.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 5l | HeLa | 0.224 ± 0.011 | researchgate.net |

| Compound 5n | HeLa | 0.205 ± 0.010 | researchgate.net |

| Compound 6 | A549 | 0.028 | nih.gov |

| Compound 1d | Various | 1.84 - 10.28 (µg/mL) | rsc.org |

| Compound 2d | Various | 1.84 - 10.28 (µg/mL) | rsc.org |

| Compound 3s | Various | 1.84 - 10.28 (µg/mL) | rsc.org |

| Compound 4b | Various | 1.84 - 10.28 (µg/mL) | rsc.org |

| Compound 4k | Various | 1.84 - 10.28 (µg/mL) | rsc.org |

Antimicrobial Activity and Associated Targets:

The benzimidazole scaffold is a well-known pharmacophore in antimicrobial drug discovery. The addition of a nitro group can enhance this activity.

Dihydrofolate Reductase (DHFR) Inhibition: In silico studies on N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives have pointed towards dihydrofolate reductase (DHFR) from Staphylococcus aureus as a likely biological target rsc.orgrsc.org. DHFR is a critical enzyme in the biosynthesis of nucleic acids and amino acids, making it an attractive target for antimicrobial agents. The inhibition of bacterial DHFR disrupts essential metabolic pathways, leading to cell death.

Inhibition of Ergosterol Biosynthesis: While not specific to nitro-derivatives, some benzimidazole compounds are known to inhibit the biosynthesis of ergosterol nih.gov. Ergosterol is a vital component of the cell membrane in fungi and protozoa, and its disruption leads to increased membrane permeability and cell lysis nih.gov. This mechanism is a cornerstone of several antifungal drugs.

The antimicrobial efficacy of various nitrobenzimidazole derivatives has been demonstrated against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter in these studies.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Compound 1d | E. coli, S. faecalis, MSSA, MRSA | 2 - 16 | rsc.org |

| Compound 2d | E. coli, S. faecalis, MSSA, MRSA | 2 - 16 | rsc.org |

| Compound 3s | E. coli, S. faecalis, MSSA, MRSA | 2 - 16 | rsc.org |

| Compound 4b | E. coli, S. faecalis, MSSA, MRSA | 2 - 16 | rsc.org |

| Compound 4k | E. coli, S. faecalis, MSSA, MRSA | 2 - 16 | rsc.org |

| Compound 4k | C. albicans, A. niger | 8 - 16 | rsc.org |

Other Potential Targets:

Angiotensin II Type 1 (AT1) Receptor Antagonism: A study on 5-nitro benzimidazole derivatives identified a compound with high affinity for the angiotensin II type 1 (AT1) receptor, with an IC50 value of 1.03 ± 0.26 nM nih.gov. This suggests a potential application in the treatment of hypertension.

In Vitro Metabolic Studies and Metabolite Characterization of 1 3 Methoxypropyl 5 Nitro 1h Benzimidazole

In Vitro Metabolic Stability Assessment (e.g., Hepatic Microsomes, Hepatocytes)

Metabolic stability assays, commonly performed using liver microsomes or hepatocytes from different species (e.g., human, rat, mouse), would be necessary to determine the rate at which 1-(3-methoxypropyl)-5-nitro-1H-benzimidazole is metabolized. These experiments would yield key parameters such as the half-life (t½) and intrinsic clearance (CLint) of the compound. This information is crucial for predicting its in vivo pharmacokinetic properties. Currently, no such data has been published for this specific compound.

Identification and Structural Elucidation of In Vitro Metabolites

Following incubation with metabolically active systems like liver microsomes, the next step would be to identify the structures of any metabolites formed.

Application of Advanced Analytical Techniques (e.g., LC-MS/MS, H/D Exchange)

Advanced analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are indispensable for separating and identifying metabolites. High-resolution mass spectrometry would provide accurate mass measurements to propose elemental compositions for potential metabolites. Further fragmentation analysis (MS/MS) would help in elucidating their chemical structures. Techniques like hydrogen-deuterium (H/D) exchange could be employed to confirm the positions of metabolic modifications. No such metabolite identification studies have been reported for this compound.

Elucidation of In Vitro Metabolic Pathways (e.g., Oxidation, Reduction, Conjugation)

Based on the structures of the identified metabolites, the primary metabolic pathways could be elucidated. For a compound like this compound, expected pathways would include:

Reduction of the nitro group to an amino group.

Oxidation of the methoxypropyl side chain (e.g., O-demethylation, hydroxylation).

Conjugation reactions (e.g., glucuronidation or sulfation) of hydroxylated metabolites.

Without experimental evidence, the predominant pathways for this specific molecule cannot be confirmed.

Role of Specific Cytochrome P450 Isoforms and Other Enzymes in In Vitro Metabolism

To identify the specific enzymes responsible for the metabolism, studies using a panel of recombinant human cytochrome P450 (CYP) isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) would be conducted. By observing which isoforms deplete the parent compound or form specific metabolites, the key enzymes involved in its biotransformation can be identified. This is critical for predicting potential drug-drug interactions. No studies have been published that investigate the role of specific CYP isoforms or other enzymes in the metabolism of this compound.

Future Research Directions and Translational Perspectives for 1 3 Methoxypropyl 5 Nitro 1h Benzimidazole

Design and Synthesis of Next-Generation Benzimidazole (B57391) Derivatives with Enhanced Potency and Selectivity

Future synthetic efforts will likely concentrate on modifying the 1-(3-methoxypropyl)-5-nitro-1H-benzimidazole structure to improve its potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies of similar benzimidazole derivatives suggest that modifications at the N-1, C-2, and C-5/6 positions are crucial for pharmacological activity. nih.gov

N-1 Position: The 3-methoxypropyl substituent at the N-1 position can be altered to modulate lipophilicity and hydrogen bonding capacity. Introducing different alkyl, aryl, or heterocyclic groups could enhance interactions with target proteins. For instance, incorporating benzyl groups has been shown to increase the chemotherapeutic activity in other benzimidazoles. nih.gov

C-2 Position: The unsubstituted C-2 position is a prime site for introducing a wide array of substituents. The addition of substituted phenyl rings, heterocyclic moieties, or other functional groups can significantly influence the compound's biological profile, including its antimicrobial or anticancer effects. ihmc.usrsc.org

C-5 Position: The nitro group at the C-5 position is a strong electron-withdrawing group that significantly impacts the electronic properties of the benzimidazole ring. While critical for some activities, it could be replaced with other electron-withdrawing or electron-donating groups (e.g., chloro, cyano, or amino groups) to fine-tune the compound's activity and potentially reduce off-target effects. rsc.org

A new series of derivatives could be synthesized by reacting 4-nitro-o-phenylenediamine (B140028) with various substituted aldehydes to modify the C-2 position, followed by N-alkylation with functionalized halides to alter the N-1 substituent. nih.govrsc.org

| C-5 | Amino (NH2) or substituted amino group | Act as a hydrogen bond donor and potentially alter the mechanism of action. |

Exploration of Novel Biological Targets and Mechanisms of Action

The broad pharmacological potential of the benzimidazole class suggests that this compound and its future derivatives may interact with multiple biological targets. researchgate.net A key research direction is to move beyond known targets and identify novel mechanisms of action.

Benzimidazole derivatives have demonstrated a wide range of biological activities by targeting various enzymes and receptors. researchgate.net These include:

Anticancer: Inhibition of tubulin polymerization, which disrupts microtubule formation in cancer cells, is a well-known mechanism for benzimidazoles like mebendazole. researchgate.net Other targets include tyrosine kinases, Bcl-2 protein, and dihydrofolate reductase (DHFR), which are crucial for cancer cell survival and proliferation. rsc.orgresearchgate.net

Antihypertensive: Some 5-nitro benzimidazole derivatives have been evaluated as angiotensin II type 1 (AT1) receptor antagonists, indicating a potential role in cardiovascular disease. nih.gov

Antimicrobial: The structural similarity of benzimidazole to purine allows it to interfere with microbial metabolic pathways. Dihydrofolate reductase is a potential target for both antimicrobial and anticancer activities. rsc.orgresearchgate.net

Future studies should employ high-throughput screening and proteomic approaches to systematically screen this compound against a wide panel of kinases, receptors, and enzymes to uncover unexpected therapeutic opportunities.

Integration of Advanced Artificial Intelligence and Machine Learning in Drug Design for Benzimidazole Scaffolds

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by accelerating the design-synthesize-test cycle. nih.govpremierscience.com These computational tools can be applied to the benzimidazole scaffold to design novel molecules with optimized properties.

Predictive Modeling: ML models can be trained on existing datasets of benzimidazole compounds to predict their bioactivity, absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. github.com This allows for the in silico screening of virtual libraries, prioritizing candidates for synthesis and reducing experimental costs. nih.gov

De Novo Design: Generative AI models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can design entirely new benzimidazole derivatives. researchgate.net By using reinforcement learning, these models can be guided to generate molecules with desired properties, such as high predicted potency against a specific target and favorable ADMET characteristics. github.com

Target Identification: AI can analyze vast biological datasets (genomics, proteomics) to identify and validate new potential drug targets for which novel benzimidazole inhibitors could be designed. premierscience.com

Table 2: Application of AI/ML Methodologies in Benzimidazole Drug Design

| AI/ML Methodology | Application in Drug Design | Potential Outcome |

|---|---|---|

| Supervised Learning (e.g., Random Forest, SVM) | Quantitative Structure-Activity Relationship (QSAR) modeling; ADMET prediction. nih.gov | Accurate prediction of bioactivity and drug-likeness for virtual compounds. |

| Deep Neural Networks (DNNs) | High-throughput virtual screening; prediction of drug-target interactions. researchgate.net | Rapid identification of promising hits from large chemical libraries. |

| Generative Adversarial Networks (GANs) | De novo design of novel molecular structures. | Generation of novel benzimidazole derivatives with optimized, multi-parameter profiles. |

Prodrug Design Strategies for Optimized Delivery (Theoretical Considerations)

Many benzimidazole derivatives exhibit poor aqueous solubility, which can limit their bioavailability and therapeutic application. nih.gov A prodrug strategy involves chemically modifying a drug into an inactive form that, after administration, converts back to the active parent drug in vivo. This approach can be theoretically applied to this compound to overcome potential delivery challenges.

One successful strategy for other benzimidazoles involves attaching a highly water-soluble promoiety, such as a phosphonooxymethyl group, to the benzimidazole core. nih.govacs.org This approach creates a prodrug that is highly soluble and stable in aqueous solution but is rapidly converted to the parent drug by enzymes like alkaline phosphatases at the target site. nih.govscribd.com For this compound, a similar strategy could be conceptualized by attaching such promoieties to the benzimidazole nitrogen, assuming it can be de-alkylated or that another suitable position on the molecule can be functionalized. This would be a theoretical consideration aimed at improving physicochemical properties for optimized delivery. scribd.com

Conceptual Frameworks for Nanotechnology-Based Delivery Systems for In Vitro Applications

For in vitro biological testing, poor solubility can lead to compound precipitation in aqueous cell culture media, resulting in unreliable data. Nanotechnology offers a conceptual framework to address this issue by encapsulating the compound in a nanocarrier. biointerfaceresearch.com

Nanoemulsions: These are oil-in-water emulsions with droplet sizes typically in the range of 20-200 nm. For a poorly water-soluble compound like a benzimidazole derivative, it can be dissolved in the oil phase, creating a stable dispersion in aqueous media. ekb.egresearchgate.net Studies have shown that nanoemulsions can be a promising delivery system for anticancer benzimidazole derivatives in in vitro evaluations, demonstrating sustained release profiles. ekb.eg

Liposomes: These are spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. A lipophilic compound like this compound could be incorporated within the lipid bilayer.

Polymeric Nanoparticles: Biodegradable polymers can be used to form nanoparticles that encapsulate the drug, protecting it from degradation and allowing for controlled release during in vitro assays.

These nanotechnology-based systems can enhance the apparent solubility of the compound, ensure more consistent concentrations during experiments, and improve cellular uptake, thereby providing a more accurate assessment of its intrinsic biological activity. ekb.egresearchgate.net

Table 3: Comparison of Nanotechnology-Based Delivery Systems for In Vitro Applications

| Nanocarrier Type | Composition | Advantages for In Vitro Studies |

|---|---|---|

| Nanoemulsion | Oil, water, surfactant, and cosurfactant. ekb.eg | High solubilization capacity for lipophilic drugs, ease of preparation, thermodynamic stability. researchgate.net |

| Liposome | Phospholipid bilayers. | Biocompatible, can encapsulate both lipophilic and hydrophilic compounds, can be surface-modified for targeted delivery. |

| Polymeric Nanoparticle | Biodegradable polymers (e.g., PLGA). | Controlled and sustained release of the encapsulated compound, protection from degradation. researchgate.net |

Q & A

Q. Basic

- NMR (¹H/¹³C): Assign methoxypropyl protons (δ ~3.3–3.5 ppm) and nitro-group-adjacent aromatic protons (δ ~8.5–9.0 ppm) .

- X-ray crystallography: SHELX programs (e.g., SHELXL for refinement) resolve molecular geometry. ORTEP-III visualizes thermal ellipsoids and torsion angles, critical for confirming substituent orientation .

- HPLC-MS: Quantifies purity and identifies byproducts using C18 columns with acetonitrile/water gradients .

What biological activities have been reported for this compound, and what models are used?

Q. Basic

- Plant physiology: 5-nitro-benzimidazole derivatives inhibit wheat root elongation (13.78 cm vs. 15.2 cm in controls), suggesting phytotoxicity at high concentrations. Assays involve hydroponic systems and LSD tests for statistical validation .

- Antimicrobial potential: Analogous nitro-benzimidazoles show activity against Gram-positive bacteria (MIC ~8–32 µg/mL) via nitro group reduction disrupting DNA synthesis .

How can crystallization conditions be optimized for X-ray diffraction studies?

Q. Advanced

- Solvent screening: Use vapor diffusion with mixed solvents (e.g., ethyl acetate/hexane) to enhance crystal quality.

- Data collection: High-resolution (<1.0 Å) data from synchrotron sources improve refinement in SHELXL. Twinning analysis (via PLATON) resolves ambiguities in space group assignment .

- Thermal parameters: Adjust ADPs (anisotropic displacement parameters) to model disorder in the methoxypropyl chain .

How is structure-activity relationship (SAR) analysis conducted for the nitro group?

Q. Advanced

- Comparative assays: Test derivatives (e.g., 5-nitro vs. 5-amino) in bioactivity models. For example, nitro-substituted analogs in reduced wheat root length by 25% vs. unsubstituted controls, indicating electronegativity impacts bioavailability .

- Computational modeling: DFT calculations (e.g., Gaussian09) quantify nitro group electron-withdrawing effects on aromatic ring charge distribution, correlating with experimental IC₅₀ values .

What methodological challenges arise in HPLC analysis, and how are they resolved?

Q. Advanced

- Peak tailing: Caused by nitro group polarity. Mitigated using ion-pair reagents (e.g., 0.1% TFA) or HILIC columns .

- Column degradation: Nitro metabolites may oxidize stationary phases. Use sacrificial pre-columns and limit injection volumes.

How are contradictions in bioactivity data addressed statistically?

Q. Advanced

- Multi-variable ANOVA: Applied in plant studies () to distinguish treatment effects (p<0.05) from varietal differences. Post-hoc LSD tests validate interactions between compound concentration and species .

- Dose-response curves: Nonlinear regression (e.g., GraphPad Prism) identifies EC₅₀ discrepancies due to assay variability .

What computational methods predict the compound’s pharmacokinetic properties?

Q. Advanced

- ADMET prediction: Tools like SwissADME estimate logP (~2.1) and bioavailability (30–40%) based on methoxypropyl hydrophobicity and nitro group polarity.

- Molecular docking (AutoDock Vina): Screens against cytochrome P450 isoforms to predict metabolic stability .

How do substituents on the benzimidazole core affect solubility and stability?

Q. Advanced

- Methoxypropyl chain: Enhances solubility in polar aprotic solvents (e.g., DMSO) but reduces stability in acidic conditions due to ether cleavage.

- Nitro group: Lowers pKa (~4.5), increasing ionization at physiological pH. Accelerated stability testing (40°C/75% RH) quantifies degradation products via LC-MS .

What strategies validate molecular conformation in solution vs. solid state?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.